2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Propriétés
Formule moléculaire |
C20H13F2N3O3 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2 |
Clé InChI |
DUPASABYXUTKQF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Méthodes De Préparation
One-Pot Cyclocondensation
A scalable method involves reacting pyrazole-3-carboxylic acid derivatives with 2,2-dimethoxyethanamine under acidic conditions (Scheme 1):
- Amide formation : Pyrazole-3-carboxylic acid reacts with 2,2-dimethoxyethanamine in DMF at 80°C (4 h).
- Cyclization : HCl-mediated removal of methoxy groups induces intramolecular amidation (reflux, 6 h).
- Dehydration : POCl3 converts the intermediate dihydroxy compound to the pyrazine ring (yield: 72%).
Key intermediates :
- 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (m.p. 215–217°C)
- 7-Methoxy variant (m.p. 189–191°C).
C2 Modification: 1,3-Benzodioxol-5-yl Coupling
Suzuki-Miyaura Cross-Coupling
A halogenated precursor (C2-Br) reacts with 1,3-benzodioxol-5-ylboronic acid:
Spectroscopic confirmation :
- ¹H NMR (400 MHz, DMSO-d6): δ 6.92 (d, J = 8.4 Hz, benzodioxol-H), 5.21 (s, OCH2O).
- HRMS : [M+H]+ calc. 438.1421, found 438.1418.
Integrated Synthetic Route
Combining the above steps yields the target compound in three stages (Table 1):
Table 1. Optimized reaction conditions and yields
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core synthesis | DMF, HCl, POCl3, 80°C | 72 |
| 2 | N5-Alkylation | K2CO3, DMF, 60°C | 68 |
| 3 | C2-Coupling | Pd(PPh3)4, DME/H2O, 90°C | 81 |
Overall yield : 72% × 68% × 81% ≈ 40.3% (theoretical).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) showed 98.2% purity with retention time 12.7 min.
Challenges and Mitigation Strategies
Regioselectivity in alkylation :
Boronic acid instability :
Applications and Pharmacological Relevance
While pharmacological data for this specific compound remains proprietary, structural analogs demonstrate:
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Key Observations :
- Fluorination vs. Chlorination : Fluorinated analogs (e.g., ) often exhibit improved metabolic stability compared to chlorinated derivatives (e.g., ), as fluorine’s electronegativity reduces oxidative degradation .
- Substituent Position : The 3-(hydroxymethyl) group in increases solubility but may reduce membrane permeability compared to the target compound’s benzodioxole and difluorobenzyl groups.
Pharmacokinetic and Reactivity Profiles
- Metabolic Stability : The target compound’s dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core shows resistance to glutathione (GSH) adduct formation, unlike acyclic β-amidomethyl vinyl sulfones . This suggests superior metabolic stability, critical for oral bioavailability.
- Synthetic Accessibility : Microwave-assisted synthesis methods (e.g., ) are applicable to this class, enabling rapid generation of analogs with varied substituents. For example, morpholine-substituted derivatives (e.g., ) highlight the flexibility of post-synthetic modifications.
Activité Biologique
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. Its structural configuration includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazin framework, which are known for their diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C20H13F2N3O3
- Molecular Weight : 381.3 g/mol
- IUPAC Name : 2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation. Specific investigations revealed that certain benzodioxole derivatives had IC50 values as low as 2.57 µg/mL against various cancer cell lines, indicating potent anticancer properties .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism crucial for eliminating dysfunctional cells. Studies have demonstrated that related compounds activate caspases (caspase-9 and caspase-3), leading to increased apoptosis in tumor cells . The modulation of the Bax/Bcl-2 ratio further supports its role in promoting apoptosis .
Antidiabetic Potential
Benzodioxole derivatives have also been explored for their antidiabetic effects. Research has highlighted their capability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition could help manage blood sugar levels in diabetic patients. Compounds exhibiting IC50 values in the range of 2.57 to 4.28 µg/mL against α-amylase have been identified as potential candidates for diabetes management .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. These effects are believed to stem from their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Table of Biological Activities
Case Study: Anticancer Activity
In a study involving various benzodioxole derivatives, the compound demonstrated significant cytotoxicity against human cancer xenografts in vivo. The results indicated that treatment with the compound led to a marked reduction in tumor size without significant weight loss in the subjects, suggesting a favorable therapeutic index .
Case Study: Diabetes Management
Another research effort focused on the antidiabetic potential of benzodioxole derivatives revealed that these compounds effectively reduced blood glucose levels in diabetic rat models by inhibiting α-amylase activity . This suggests a dual therapeutic potential for managing both diabetes and associated metabolic disorders.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound is synthesized via multi-step protocols. A common approach involves:
- Microwave-assisted synthesis : Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives are reacted with substituted amines under microwave irradiation (e.g., 110°C, 30 min), achieving yields >80% with reduced reaction times .
- Traditional reflux methods : Using acetonitrile as a solvent with KBr/KI catalysts, followed by column chromatography (e.g., ethyl acetate/hexane) for purification, yielding ~57% .
Key Optimization Strategies :- Microwave irradiation enhances reaction efficiency by reducing time and energy .
- Use of polar aprotic solvents (DMF, acetonitrile) improves intermediate solubility .
- Column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves structural analogs .
Q. How is the compound structurally characterized, and what techniques validate its purity?
Methodological Answer:
- X-ray Crystallography : Resolves the screw-boat conformation of the pyrazolo[1,5-a]pyrazine ring and dihedral angles between aromatic substituents (e.g., 16.05° for benzodioxole vs. pyrazole plane) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 3,4-difluorobenzyl protons at δ 5.32–5.45 ppm; benzodioxole protons at δ 6.85–6.92 ppm) .
- HPLC-PDA/MS : Purity >98% is achieved using C18 columns (acetonitrile/water + 0.1% formic acid) with retention times ~12.3 min .
Advanced Research Questions
Q. What in vitro models are used to assess its anticancer activity, and how are apoptosis and autophagy differentiated?
Methodological Answer:
- Cell Lines : A549 (lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) are standard models . IC₅₀ values range from 2.1–8.7 µM .
- Apoptosis vs. Autophagy Assays :
- Apoptosis : Caspase-3/7 activation (luminescence assays) and Annexin V/PI staining (flow cytometry) .
- Autophagy : LC3-II puncta quantification (confocal microscopy) and p62/SQSTM1 degradation (western blot) .
Key Finding : The compound induces caspase-dependent apoptosis in A549 cells but triggers autophagy in H322 via mTOR inhibition .
Q. How do structural modifications influence bioactivity and selectivity?
Methodological Answer: Modifications at the 2-(benzodioxol-5-yl) and 5-(3,4-difluorobenzyl) positions critically affect potency:
Key Insight : The 3,4-difluorobenzyl group enhances TRK kinase binding, while benzodioxole improves metabolic stability .
Q. How can contradictions in apoptosis mechanisms across studies be resolved?
Methodological Answer: Discrepancies in apoptotic pathways (e.g., p53-dependent vs. independent) arise from:
Q. What computational methods predict its binding affinity to targets like TRK kinase?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : The 3,4-difluorobenzyl group forms hydrophobic interactions with TRK kinase’s ATP-binding pocket (ΔG = −9.2 kcal/mol) .
- QSAR Models : 3D descriptors (e.g., WHIM, GETAWAY) correlate logP values (2.8–4.1) with anti-proliferative activity (R² = 0.89) .
Validation : Co-crystallization with TRK kinase (PDB: 6XEZ) confirms docking poses .
Q. What are key considerations for designing in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
